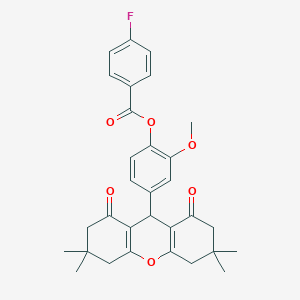

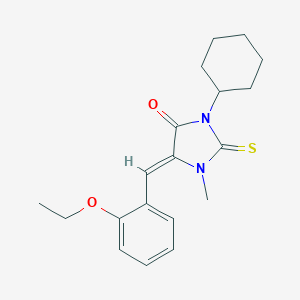

![molecular formula C14H16ClF3N2O3S B425037 N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylsulfonyl-4-piperidinecarboxamide](/img/structure/B425037.png)

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylsulfonyl-4-piperidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylsulfonyl-4-piperidinecarboxamide is a member of (trifluoromethyl)benzenes.

科学的研究の応用

1. Biocidal Applications in Reverse Osmosis Systems

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylsulfonyl-4-piperidinecarboxamide's derivatives, such as 2,2-dibromo-3-nitropropionamide (DBNPA) and 2-methyl-4-isothiazolin-3-one (MIT), are examined for their antimicrobial efficiency, hazard levels, and compatibility with membrane systems. These compounds are part of the search for ideal anti-biofouling agents in reverse osmosis (RO) technologies crucial for fresh water supply. Although not the final solution due to safety and efficacy concerns, these derivatives signify a step towards sustainable water solutions in water-stressed regions (Da-Silva-Correa et al., 2022).

2. Synthesis of Biologically Active Molecules

The compound's derivatives, specifically CF3SO2X (X = Na, Cl), are noted for their role in the synthesis of biologically active molecules. They are involved in the formation of various bonds such as C–CF3, C–SCF3, C–SOCF3, and C–Cl, critical in the synthesis of pharmaceuticals and other biologically relevant compounds. These derivatives offer diverse reactivity, making them valuable for various synthetic applications, including enantioselective chlorination (Chachignon et al., 2017).

3. Applications in Environmental and Food Analysis

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylsulfonyl-4-piperidinecarboxamide's structural motif is present in antibodies widely used in assays and techniques for clinical chemistry, endocrinology, and particularly in environmental research and risk control. These antibodies play a significant role in the detection and analysis of various compounds, signifying the compound's relevance in environmental and food safety applications (Fránek & Hruška, 2018).

4. Role in Hedgehog Pathway Inhibition

Some derivatives of N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylsulfonyl-4-piperidinecarboxamide, such as Vismodegib, play a critical role in inhibiting the Hedgehog pathway, a crucial molecular pathway in the proliferation of tumors, including basal cell carcinoma and potentially other cancers. These findings highlight the compound's significance in developing novel cancer therapies (Cirrone & Harris, 2012).

5. Nanofiltration Membrane Development

Piperazine-based derivatives of the compound are instrumental in developing nanofiltration (NF) membranes with crumpled polyamide layers. These membranes show significant potential in improving separation performance in various environmental applications, including water purification, wastewater treatment, and water reuse. The unique structural properties of these NF membranes contribute to enhanced water permeance, selectivity, and antifouling performance, indicating the compound's versatility in environmental technology (Shao et al., 2022).

6. Environmental Degradation of Polyfluoroalkyl Chemicals

The compound's derivatives, such as those involving polyfluoroalkyl moieties, are relevant in studying the environmental degradation and fate of polyfluoroalkyl chemicals. These studies are crucial for understanding the environmental impact and toxicity of such chemicals, indicating the compound's importance in environmental sciences and toxicology (Liu & Avendaño, 2013).

特性

製品名 |

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylsulfonyl-4-piperidinecarboxamide |

|---|---|

分子式 |

C14H16ClF3N2O3S |

分子量 |

384.8g/mol |

IUPAC名 |

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylsulfonylpiperidine-4-carboxamide |

InChI |

InChI=1S/C14H16ClF3N2O3S/c1-24(22,23)20-6-4-9(5-7-20)13(21)19-12-8-10(14(16,17)18)2-3-11(12)15/h2-3,8-9H,4-7H2,1H3,(H,19,21) |

InChIキー |

LPUZQJZCNFPGJC-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |

正規SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-Bromo-2-[(1-cyclohexyl-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetonitrile](/img/structure/B424961.png)

![N-(4-bromophenyl)-2-[(phenylsulfonyl)amino]acetamide](/img/structure/B424962.png)

![5-[(5-Methyl-2-thienyl)methylene]-3-propyl-2-thioxo-4-imidazolidinone](/img/structure/B424966.png)

![N-[4-(acetylamino)phenyl]-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B424967.png)

![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-cyclohexyl-2-thioxo-4-imidazolidinone](/img/structure/B424969.png)

![N-[4-(acetylamino)phenyl]-1-[(4-tert-butylphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B424971.png)

![3-Cyclohexyl-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B424972.png)

![N-(3,4-dimethylphenyl)-2-[(phenylsulfonyl)amino]acetamide](/img/structure/B424973.png)

![1-[(4-fluorophenyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B424974.png)